molecular formula C19H22N4O5S B6419119 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 946200-97-1

N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6419119
CAS No.: 946200-97-1
M. Wt: 418.5 g/mol
InChI Key: IKZJRQUDKGIQMR-UHFFFAOYSA-N
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Description

N-(2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs: (1) a 1,3-benzodioxole-5-carboxamide group, (2) a sulfonylethyl linker, and (3) a 4-(pyridin-2-yl)piperazine moiety. The sulfonylethyl linker may enhance solubility and modulate pharmacokinetics compared to other linkers such as acetyl or alkyl chains . This compound’s structural complexity positions it within a broader class of piperazine-based carboxamides, which are extensively studied for therapeutic applications.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(15-4-5-16-17(13-15)28-14-27-16)21-7-12-29(25,26)23-10-8-22(9-11-23)18-3-1-2-6-20-18/h1-6,13H,7-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZJRQUDKGIQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a piperazine structure have been reported to target enzymes crucial for dna replication, and other targets such as non-receptor tyrosine-protein kinase. These targets play a significant role in cellular processes, including cell division and signal transduction.

Mode of Action

Compounds with similar structures have been reported to inhibit crucial enzymes for dna replication, suggesting that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to affect pathways related to dna replication, suggesting that this compound might have similar effects. The downstream effects of these pathways could include inhibition of cell division and alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s closest structural analogs are differentiated by variations in the linker, piperazine substituents, and carboxamide groups. Key examples include:

a. 2-(4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (6l)

  • Structural Differences: Replaces the benzodioxole group with a pyrimidine ring and incorporates nitro and acetyl substituents on the phenylpiperazine moiety. The linker is a nitrophenoxypropyl chain instead of sulfonylethyl.
  • Implications : The pyrimidine core and nitro groups may enhance π-π stacking interactions but reduce metabolic stability compared to benzodioxole .

b. N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1008672)

  • Structural Differences : Features a fluorophenylpiperazine and furan-ethyl linker instead of pyridinylpiperazine and sulfonylethyl.

c. N-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1007193)

  • Structural Differences : Utilizes a methoxyphenylpiperazine and lacks the sulfonyl group in the linker.
  • Implications : The methoxy group improves solubility but may reduce receptor affinity compared to pyridinyl substituents .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound 6l CM1008672
Molecular Weight ~529.56 (calculated) 758.29 (observed) ~515.54 (estimated)
Melting Point Not reported 114.36–125.96°C Not reported
IR Peaks (C=O) Not reported 1621 cm⁻¹, 1592 cm⁻¹ Not reported
Key Functional Groups Sulfonylethyl, pyridinylpiperazine Nitrophenoxypropyl, pyrimidine Fluorophenylpiperazine, furan

The sulfonylethyl group in the target compound likely improves aqueous solubility relative to the nitrophenoxypropyl linker in 6l . The absence of electron-withdrawing groups (e.g., nitro in 6l) may enhance metabolic stability compared to analogs with such substituents.

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